Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate
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Overview
Description
Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of pyridine and diazepane, featuring a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate typically involves the reaction of pyridine-4-carboxylic acid with 1,4-diazepane in the presence of a methylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug development targeting neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane derivatives: Compounds like 1,4-diazepane-1-carboxylic acid and its esters share structural similarities with Methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate.
Pyridine derivatives: Pyridine-4-carboxylic acid and its esters are also structurally related.
Uniqueness
This compound is unique due to its combination of a diazepane ring and a pyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
methyl 2-(1,4-diazepan-1-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-17-12(16)10-3-5-14-11(9-10)15-7-2-4-13-6-8-15/h3,5,9,13H,2,4,6-8H2,1H3 |
InChI Key |
BCPVYUUXSIHFKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2CCCNCC2 |
Origin of Product |
United States |
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